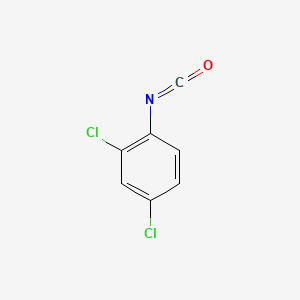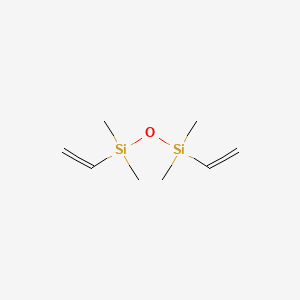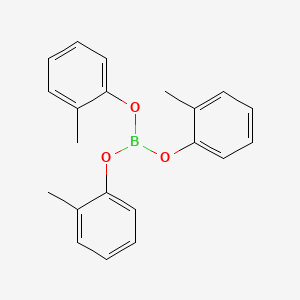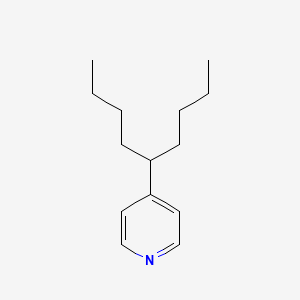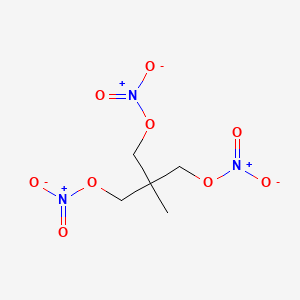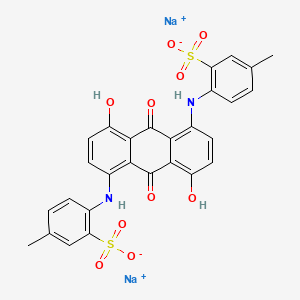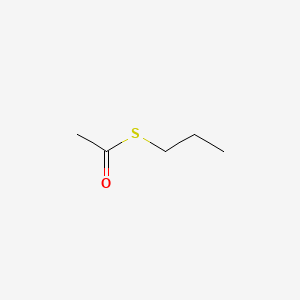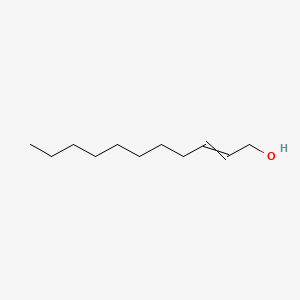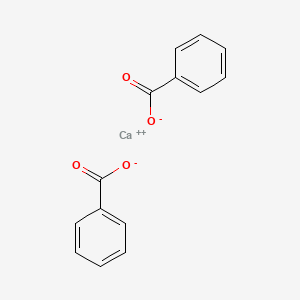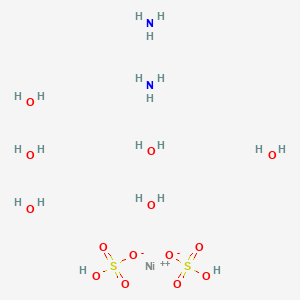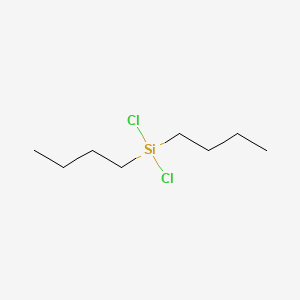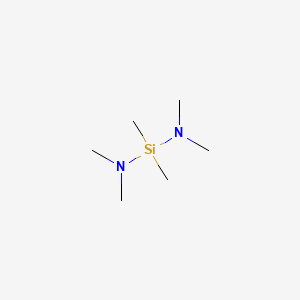
1,10-Decanediol dimethacrylate
Overview
Description
1,10-Decanediol dimethacrylate: is a chemical compound with the molecular formula C18H30O4 . It is a hydrophobic, long-chain crosslinking monomer that is chemically stable and appears as a clear, colorless liquid . This compound is used in various industrial and scientific applications due to its unique properties.
Mechanism of Action
Target of Action
1,10-Decanediol dimethacrylate is primarily used as a crosslinking monomer . Its primary targets are the polymer chains in the material it is added to. The role of this compound is to link these chains together, creating a three-dimensional network that enhances the material’s properties, such as its rigidity and durability .
Mode of Action
The compound interacts with its targets (the polymer chains) through a process known as polymerization . In this process, the double bonds in the methacrylate groups of the this compound molecule react with the polymer chains, forming strong covalent bonds that link the chains together . This results in a significant increase in the material’s mechanical strength and thermal stability .
Biochemical Pathways
This process is a key pathway in the production of various materials, including dental resins . The crosslinking action of this compound can affect the final properties of these materials, influencing their hardness, durability, and resistance to wear .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the changes it induces in the materials it is added to. By crosslinking the polymer chains, it increases the material’s rigidity and durability . This can result in materials that are more resistant to wear and able to withstand higher temperatures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the polymerization process, reducing the compound’s effectiveness . Additionally, the compound should be stored in a cool, well-ventilated area to prevent premature polymerization . The compound’s stability and efficacy can also be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Decanediol dimethacrylate can be synthesized through the esterification of 1,10-decanediol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1,10-Decanediol dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These polymerization reactions can be initiated by heat, light, or chemical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) .
Common Reagents and Conditions:
Polymerization: Initiated by heat, light, or chemical initiators.
Crosslinking: Involves the use of crosslinking agents to form three-dimensional polymer networks.
Major Products: The major products formed from the polymerization of this compound are crosslinked polymers. These polymers have applications in various fields such as coatings, adhesives, and dental materials .
Scientific Research Applications
1,10-Decanediol dimethacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Employed in the formulation of dental materials, including adhesives and composites.
Industry: Applied in the production of flexible coatings, radiation-curable coatings, and lenses.
Comparison with Similar Compounds
- 1,6-Hexanediol dimethacrylate
- 1,4-Butanediol diacrylate
- Trimethylolpropane triacrylate
- Poly (propylene glycol) diacrylate
Comparison: 1,10-Decanediol dimethacrylate is unique due to its long hydrophobic spacer, which provides distinct properties compared to other similar compounds. For example, 1,6-hexanediol dimethacrylate has a shorter chain length, resulting in different mechanical and thermal properties. The longer chain length of this compound contributes to its flexibility and hydrophobicity, making it suitable for specific applications such as flexible coatings and dental materials .
Properties
IUPAC Name |
10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPQLZONWIQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27813-92-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,10-decanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044972 | |
| Record name | 1,10-Decanediol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6701-13-9 | |
| Record name | Decanediol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6701-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Decamethylene dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Decanediol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-decanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-DECAMETHYLENE DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9449K3UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can D3MA be used in applications beyond dental resins, such as the fabrication of monolithic columns for protein separation?
A3: Yes, research demonstrates the successful use of D3MA as a crosslinker in the fabrication of double-functionalized polymer monolithic columns for protein separation []. In this context, D3MA, along with iron porphyrin and an ionic liquid, forms a porous polymer network within a stainless-steel column []. This monolithic column exhibits good selectivity and high performance in separating protein mixtures, including complex biological samples like egg white and human plasma []. This highlights the versatility of D3MA as a building block in various polymer applications beyond traditional dental materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


